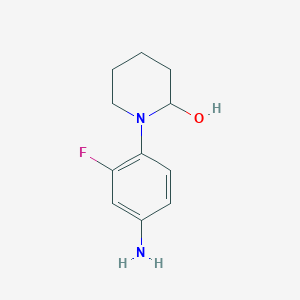

1-(4-Amino-2-fluorophenyl)piperidin-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15FN2O |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

1-(4-amino-2-fluorophenyl)piperidin-2-ol |

InChI |

InChI=1S/C11H15FN2O/c12-9-7-8(13)4-5-10(9)14-6-2-1-3-11(14)15/h4-5,7,11,15H,1-3,6,13H2 |

InChI Key |

REVRLRWUIBFDEA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C(C1)O)C2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 4 Amino 2 Fluorophenyl Piperidin 2 Ol and Its Analogues

Established Synthetic Routes to Piperidin-2-ol and Related Piperidine (B6355638) Derivatives

The construction of the piperidine ring is a well-established field in organic synthesis, with numerous methods available for creating this important heterocyclic motif. These methods can be broadly categorized into intramolecular cyclization, hydrogenation and reduction strategies, and intermolecular annulation protocols.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of piperidines, where a pre-functionalized linear substrate undergoes ring closure. nih.gov These reactions can be designed to form either a new C-N or C-C bond, depending on the nature of the substrate and the reaction conditions. nih.gov

One common approach involves the cyclization of amino alcohols. For instance, the activation of the hydroxyl group in an amino alcohol can facilitate nucleophilic attack by the amine to form the piperidine ring. organic-chemistry.org Radical-mediated cyclizations have also been developed, such as the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.gov Another strategy is the aza-Prins cyclization, which involves the reaction of homoallylic amines with aldehydes or epoxides, promoted by a Lewis acid. nih.gov Furthermore, intramolecular [2+2] photocycloaddition of dienes can produce bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. researchgate.net

| Cyclization Type | Key Features | Catalyst/Reagent | Ref. |

| Amino Alcohol Cyclization | Activation of hydroxyl group | Trifluoroacetic anhydride | organic-chemistry.org |

| Radical-Mediated Cyclization | Formation of piperidines from amino-aldehydes | Cobalt(II) catalyst | nih.gov |

| Aza-Prins Cyclization | Reaction of homoallylic amines with aldehydes/epoxides | Lewis acids (e.g., ZrCl4, NbCl5) | nih.gov |

| [2+2] Photocycloaddition | Formation of bicyclic piperidinones from dienes | Photochemical initiation | researchgate.net |

Hydrogenation and Reduction Strategies

The reduction of pyridine (B92270) derivatives is a widely used and direct method for the synthesis of piperidines. mdpi.com This approach is attractive due to the commercial availability of a vast array of substituted pyridines. The hydrogenation can be achieved using various catalytic systems and reaction conditions.

Catalytic hydrogenation using transition metals such as palladium, platinum, rhodium, and iridium is a common method. mdpi.comnih.gov For example, palladium-catalyzed hydrogenation has been shown to be effective for a broad range of pyridine substrates, even in the presence of air and moisture. mdpi.com Ruthenium-catalyzed transfer hydrogenation using ammonia (B1221849) borane (B79455) as a hydrogen source also provides an efficient route to piperidines. organic-chemistry.org In some cases, chemical reduction methods, such as the use of sodium in ethanol (B145695) (Bouveault-Blanc reduction), can be employed, although this may lead to mixtures of piperidines and tetrahydropyridines. youtube.com

| Catalyst System | Hydrogen Source | Key Features | Ref. |

| Palladium on Carbon (Pd/C) | H₂ gas or Ammonium (B1175870) formate (B1220265) | Versatile and efficient for many pyridines | organic-chemistry.orgmdpi.com |

| Platinum Oxide (PtO₂) | H₂ gas | Often used under acidic conditions | youtube.com |

| Iridium Complexes | H₂ gas | Effective for asymmetric hydrogenation | nih.govnih.gov |

| Ruthenium Trichloride (RuCl₃) | Ammonia borane | Metal-free transfer hydrogenation | organic-chemistry.org |

Intermolecular Annulation Protocols

Intermolecular annulation strategies involve the construction of the piperidine ring from two or more separate fragments in a single synthetic operation. These methods offer a high degree of flexibility and can be used to rapidly assemble complex piperidine structures.

A notable example is the [5+1] annulation, which can be achieved through various catalytic systems. For instance, an iridium-catalyzed hydrogen borrowing [5+1] annulation has been developed for the stereoselective synthesis of substituted piperidines. nih.gov Palladium-catalyzed C-H arylation has also been employed for the selective synthesis of cis-3,4-disubstituted piperidines using an aminoquinoline auxiliary. acs.org Furthermore, divergent intermolecular coupling strategies have been developed to access both pyrrolidine (B122466) and piperidine cores from common bifunctional precursors and olefins, where the outcome is controlled by the reaction conditions. nih.gov

| Annulation Type | Catalyst System | Key Features | Ref. |

| [5+1] Annulation | Iridium(III) catalyst | Stereoselective synthesis | nih.gov |

| C-H Arylation | Palladium catalyst | Regio- and stereoselective | acs.org |

| Divergent Annulation | Visible light promotion | Access to both pyrrolidines and piperidines | nih.gov |

| [4+2] Annulation | Gold catalyst | Direct assembly of piperidines | ajchem-a.com |

Targeted Synthesis of 1-(4-Amino-2-fluorophenyl)piperidin-2-ol and Key Intermediates

The synthesis of the specific target molecule, this compound, requires a multi-step approach involving the preparation of key precursors and the strategic introduction of functional groups.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound would likely begin with the synthesis of a suitably protected 4-amino-2-fluorophenyl precursor. This could involve the nitration of a fluorinated aromatic compound, followed by reduction of the nitro group to an amine. The amino group would likely need to be protected during subsequent synthetic steps.

Functional group transformations are critical throughout the synthesis. For example, a common strategy for introducing the amino group at the 4-position of a phenyl ring is through the reduction of a nitro group, which can be achieved using reagents like ammonium formate and palladium on carbon. core.ac.uk The synthesis may also involve the use of protecting groups, such as the Boc group for amines, which can be later removed under specific conditions. federalregister.gov The synthesis of related 4-anilinopiperidine derivatives has been a focus due to their use as precursors in the illicit manufacture of fentanyl, leading to the regulation of these compounds. federalregister.gov

Application of Catalytic Methods in Synthesis (e.g., Palladium-catalyzed, Iridium-catalyzed)

Catalytic methods play a pivotal role in the efficient and selective synthesis of arylpiperidines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming the C-N bond between the fluorinated phenyl ring and the piperidine moiety. mdpi.com For instance, a palladium(0)-catalyzed Suzuki-Miyaura reaction followed by hydrogenation can be performed in a one-pot process. mdpi.com

Iridium-catalyzed reactions are also highly valuable, particularly for asymmetric synthesis. Iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been developed to produce enantioenriched 2-alkyl piperidines. nih.gov Furthermore, iridium-catalyzed C-H borylation can be used to functionalize the piperidine ring, allowing for further elaboration. nih.gov These catalytic methods offer high efficiency, selectivity, and functional group tolerance, making them indispensable for the synthesis of complex molecules like this compound.

| Catalytic Method | Catalyst | Application | Ref. |

| Suzuki-Miyaura Coupling | Palladium(0) | C-N bond formation | mdpi.com |

| Asymmetric Hydrogenation | Iridium-MeO-BoQPhos | Enantioselective reduction of pyridines | nih.gov |

| C-H Arylation | Palladium(II) acetate (B1210297) | Direct arylation of piperidines | acs.org |

| Hydrogen Borrowing Annulation | Iridium(III) complex | Stereoselective piperidine synthesis | nih.gov |

Stereoselective Synthesis and Chiral Control

The synthesis of this compound and its analogues presents a considerable stereochemical challenge, often requiring the precise installation of multiple stereocenters. The biological activity of such compounds is frequently dependent on their specific stereoisomeric form. Therefore, methods that allow for high diastereoselective and enantioselective control are of paramount importance in synthetic chemistry. nih.govresearchgate.net

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral piperidines. A notable example is the synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine, an analogue that shares key structural features with the target compound. This synthesis was achieved on a multikilogram scale via the rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroalkene. semanticscholar.org Such processes are highly valued in industrial settings for their efficiency and economic viability. The hydrogenation of substituted pyridinium salts has also been explored, offering a direct route to chiral cis-2-aryl-3-aminopiperidines and cis-2-aryl-3-fluoropiperidines. nih.gov

| Catalyst System | Substrate Type | Product Configuration | Key Features |

| Rhodium-based catalysts | Tetrasubstituted fluoroalkenes | Enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine | Highly regio- and stereoselective; suitable for large-scale synthesis. semanticscholar.org |

| Noble metal catalysts | Substituted pyridinium salts | Chiral cis-2-aryl-3-aminopiperidines and cis-2-aryl-3-fluoropiperidines | Direct formation of chiral piperidines, though with some substrate scope limitations. nih.gov |

Diastereoselective Cyclization

Diastereoselective cyclization reactions provide another elegant approach to constructing the piperidine ring with controlled stereochemistry. A copper-catalyzed cyclizative aminoboration of unsaturated hydroxylamine (B1172632) esters has been developed for the synthesis of 2,3-cis-disubstituted piperidines. nih.govresearchgate.net This method demonstrates broad substrate scope and functional group tolerance under mild reaction conditions, yielding products with excellent enantioselectivities. researchgate.net

Another relevant strategy is the Cu(I)-catalyzed reductive aldol (B89426) cyclization of α,β-unsaturated amides with ketones, which produces 4-hydroxypiperidin-2-ones in a highly diastereoselective manner. nih.gov These intermediates can be further elaborated into more complex hydroxylated piperidines. nih.gov

The table below summarizes the key aspects of the copper-catalyzed cyclizative aminoboration for synthesizing chiral 2,3-disubstituted piperidines. nih.govresearchgate.net

| Reaction | Catalyst System | Key Features | Product | Yield | Enantiomeric Excess (ee) |

| Asymmetric Cyclizative Aminoboration | Cu(CH₃CN)₄PF₆ / (S, S)-Ph-BPE | Regiospecific and enantioselective; mild conditions; broad substrate scope. nih.govresearchgate.net | Chiral 2,3-cis-disubstituted piperidines | Moderate to good | Excellent |

Derivatization and Analogue Preparation Strategies

The functionalization of the piperidine core is crucial for developing a library of analogues for structure-activity relationship (SAR) studies. The intermediates formed during stereoselective synthesis can be readily derivatized. For instance, the borylated intermediate from the copper-catalyzed aminoboration can be reacted with various nucleophiles, such as furan-2-yl-lithium and thiophene-2-yl-lithium, to generate diverse chiral piperidine derivatives in good yields and high enantioselectivities. nih.gov Furthermore, a one-carbon elongation under Matteson conditions followed by oxidation can yield primary alcohols. nih.gov

Several analogues of this compound have been documented, highlighting the chemical space explored around this scaffold.

| Analogue Name | Molecular Formula | Reference |

| [4-Amino-1-(2-fluorophenyl)piperidin-4-yl]methanol | C₁₂H₁₇FN₂O | nih.gov |

| 2-[1-(4-amino-2-chlorophenyl)piperidin-2-yl]ethanol | C₁₃H₁₉ClN₂O | chemicalbook.comchemicalbook.com |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of key synthetic steps is vital for optimizing reaction conditions and extending the methodology to new substrates. For the copper-catalyzed cyclizative aminoboration, Density Functional Theory (DFT) calculations have been employed to elucidate the origin of enantioselectivity. researchgate.net These studies have revealed the importance of noncovalent interactions between the substrate and the copper catalyst in controlling the stereochemical outcome. researchgate.net

In related diastereoselective reactions, such as the copper-promoted intramolecular aminooxygenation of alkenes to form substituted pyrrolidines, mechanistic studies have analyzed the conformational factors that govern diastereoselectivity. nih.gov For example, α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with high diastereoselectivity. nih.gov Such mechanistic insights are invaluable for the rational design of stereoselective syntheses for nitrogen-containing heterocycles like piperidine.

Despite a comprehensive search for spectroscopic data pertaining to the chemical compound this compound, specific experimental or detailed predicted data for its FT-IR, FT-Raman, ¹H NMR, ¹³C NMR, and 2D NMR analysis are not available in the public domain through the conducted searches.

General principles of spectroscopic techniques can be applied to predict the expected spectral features of this molecule. For instance, in vibrational spectroscopy, one would anticipate characteristic bands for the N-H stretching of the primary amine, O-H stretching of the alcohol, C-H stretching of the aromatic and piperidine rings, and C-F stretching. Similarly, in NMR spectroscopy, distinct signals would be expected for the protons and carbons of the fluorophenyl and piperidinol moieties, with their chemical shifts and coupling constants being influenced by the electronic effects of the amino, fluoro, and hydroxyl groups. Two-dimensional NMR techniques like DOSY would be invaluable for confirming the structure and assessing the purity by differentiating the compound's signals from those of any impurities based on their diffusion coefficients.

However, without access to actual experimental data or reliable, high-quality predicted spectra specifically for this compound, a detailed and scientifically accurate article with the requested data tables and in-depth analysis for each specified subsection cannot be generated at this time. The generation of such an article requires concrete data to ensure the content is factual and not speculative.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Amino 2 Fluorophenyl Piperidin 2 Ol

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground electronic state to an excited state. The absorption wavelength is dependent on the structure of the molecule, specifically the nature of its chromophores—the parts of the molecule that absorb light.

For 1-(4-Amino-2-fluorophenyl)piperidin-2-ol, the primary chromophore is the substituted benzene (B151609) ring. The electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions, associated with the conjugated π-system of the aromatic ring. ethz.ch The presence of substituents on the benzene ring—an amino (-NH₂) group and a fluorine (-F) atom—influences the energy of these transitions and thus the absorption maxima (λ_max_).

Amino Group (-NH₂): As an auxochrome with lone pair electrons, the amino group can donate electron density to the aromatic ring (a +R effect), which generally shifts the absorption bands to longer wavelengths (a bathochromic or red shift) and increases their intensity (a hyperchromic effect).

Due to the degeneracy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in benzene, substituted benzenes can exhibit multiple π → π* transitions. stackexchange.com The spectrum of this compound is expected to show characteristic bands for the 2-fluoroaniline (B146934) moiety. While specific experimental data for this exact compound is not publicly available, data for analogous substituted benzenes can provide an expected range for these transitions.

Table 1: Expected UV-Vis Absorption Maxima for this compound based on Analogous Chromophores

| Chromophore/Functional Group | Expected Transition Type | Typical λ_max Range (nm) |

| Substituted Benzene Ring | π → π | 200 - 240 |

| Substituted Benzene Ring (with auxochromes) | π → π | 250 - 300 |

Note: This table is illustrative, based on general principles of UV-Vis spectroscopy for substituted aromatic systems. Actual values require experimental measurement.

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers significant structural information. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be common methods.

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight. The fragmentation pattern is predictable based on the functional groups present: a substituted aniline, a piperidine (B6355638) ring, and a secondary alcohol.

Key expected fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines and alcohols. Cleavage of the C-C bond adjacent to the nitrogen in the piperidine ring is highly probable. researchgate.net For the alcohol, cleavage of the bond between C2 and C3 of the piperidine ring would be a characteristic alpha-cleavage.

Loss of Water: The hydroxyl group can be eliminated as a water molecule ([M-H₂O]⁺), a common fragmentation for alcohols.

Piperidine Ring Fragmentation: Cyclic amines like piperidine undergo characteristic ring cleavage, often initiated by alpha-cleavage, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da). nih.gov

Aniline Fragmentation: The aromatic portion may undergo fragmentation, though the aromatic ring itself is quite stable.

Based on the structure of N-phenylpiperidine, a core fragment of the target molecule, a base peak at m/z 160 corresponding to the loss of a hydrogen atom ([M-H]⁺) is a possibility, with other significant fragments at m/z 77 (phenyl cation) and m/z 104. nist.govnist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (MW = 210.25 g/mol )

| m/z Value (Hypothetical) | Ion Structure/Origin | Fragmentation Pathway |

| 211.1 | [M+H]⁺ | Protonated molecule (ESI) |

| 210.1 | [M]⁺ | Molecular ion (EI) |

| 192.1 | [M-H₂O]⁺ | Loss of water from the hydroxyl group |

| 181.1 | [M-CH₂OH]⁺ | Alpha-cleavage at C2 |

| 160.1 | [M-C₂H₄O]⁺ | Ring fragmentation with loss of hydroxy-ethylene |

| 125.1 | [FC₆H₄NHC₂H₃]⁺ | Cleavage within the piperidine ring |

| 111.1 | [FC₆H₄NH₂]⁺ | Cleavage of the bond between N and the piperidine ring |

Note: This table presents hypothetical fragments based on established fragmentation rules for related structures. Experimental verification is required.

Solid-State Characterization Methods

The characterization of a compound in the solid state is critical in pharmaceutical science, as properties like crystal structure, polymorphism, and thermal stability can significantly impact its behavior.

X-ray Powder Diffraction (XRPD) is a primary technique for characterizing crystalline solids. It provides a unique "fingerprint" based on the material's crystal lattice. For a pharmaceutical compound, XRPD is essential for:

Polymorph Identification: Many compounds can exist in multiple crystalline forms (polymorphs), each with a distinct XRPD pattern. mdpi.com These polymorphs can have different stabilities and solubilities, making their control crucial. particle.dk

Crystallinity Assessment: XRPD can distinguish between crystalline and amorphous material and quantify the degree of crystallinity. rigaku.com

Form Screening: It is a key tool in salt and co-crystal screening to identify new solid forms with potentially improved properties. dannalab.com

Quality Control: Used to ensure batch-to-batch consistency of the desired solid form during manufacturing. nih.gov

An XRPD analysis of this compound would yield a diffractogram showing a series of peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of its specific crystal structure. Different polymorphs or solvates would produce different patterns.

Solid-State NMR (ssNMR) provides atomic-level structural information on solid materials. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, providing rich data on the local environment of nuclei. For this compound, multinuclear ssNMR would be highly informative.

¹³C ssNMR: ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) spectra would reveal distinct signals for each carbon atom in the molecule. The chemical shifts are sensitive to the local conformation and packing. The presence of multiple crystallographically unique molecules in the asymmetric unit (Z' > 1) or crystallographic disorder can lead to the splitting or broadening of resonances. nih.gov For the piperidine ring, the ¹³C chemical shifts are indicative of its chair conformation and the orientation of its substituents. researchgate.netnih.gov

¹⁹F ssNMR: The ¹⁹F nucleus is a highly sensitive probe. nih.gov The ¹⁹F chemical shift is very sensitive to its electronic environment, making it an excellent tool for identifying different solid forms (polymorphs, salts, hydrates) and studying intermolecular interactions, such as hydrogen bonding involving the fluorine atom. researchgate.netnih.gov The large chemical shift anisotropy (CSA) of ¹⁹F provides detailed information on local structure and dynamics. nih.gov

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. cuni.cz It is widely used to study thermal events like melting, crystallization, and glass transitions. netzsch.com

A typical DSC thermogram for a crystalline sample of this compound would show:

An endothermic peak corresponding to the melting point (T_m) . The onset of this peak is the melting temperature, and the area under the peak corresponds to the enthalpy of fusion (ΔH_fus). youtube.com The sharpness of the peak can be an indicator of purity. youtube.com

Exothermic peaks might indicate crystallization (if the sample was cooled from a melt into an amorphous state) or a polymorphic transition to a more stable form. netzsch.commdpi.com

A step-like change in the baseline indicates a glass transition (T_g) , characteristic of amorphous material.

DSC is crucial for determining the melting point and thermal stability of the compound and for detecting and characterizing different polymorphic forms, which often have distinct melting points and enthalpies of fusion. researchgate.netresearchgate.net

Table 3: Illustrative Thermal Events Detectable by DSC

| Thermal Event | Appearance on DSC Curve | Information Gained |

| Melting | Endothermic Peak | Melting Point (T_m), Enthalpy of Fusion (ΔH_fus), Purity |

| Crystallization | Exothermic Peak | Crystallization Temperature (T_c), Enthalpy of Crystallization |

| Glass Transition | Step change in baseline | Glass Transition Temperature (T_g) of amorphous content |

| Polymorphic Transition | Endothermic or Exothermic Peak | Solid-solid phase transition temperature and enthalpy |

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline material. By diffracting X-rays off a single crystal, one can determine precise bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, an SCXRD study would provide unambiguous information on:

Molecular Conformation: The exact conformation of the piperidine ring (e.g., chair, boat) and the relative orientation of the fluorophenyl and hydroxyl groups.

Stereochemistry: Confirmation of the relative and absolute stereochemistry of the chiral centers (C2 on the piperidine ring).

Intermolecular Interactions: A detailed map of the hydrogen bonding network is crucial. The amino (-NH₂) and hydroxyl (-OH) groups are strong hydrogen bond donors and acceptors. researchgate.netnih.gov These interactions, such as N-H···O, O-H···N, or N-H···N hydrogen bonds, govern the crystal packing. nih.goviucr.orgnih.gov Weak C-H···F or C-H···π interactions might also be identified.

Crystal Packing: How the individual molecules arrange themselves in the crystal lattice to form a unit cell. nih.gov

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Computational Chemistry and Theoretical Frameworks for 1 4 Amino 2 Fluorophenyl Piperidin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the electronic structure and reactivity of molecules. For a compound like 1-(4-Amino-2-fluorophenyl)piperidin-2-ol, these methods would provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry and predict its vibrational frequencies. Such studies are crucial for confirming the stability of the molecular structure and for comparing theoretical vibrational spectra (IR and Raman) with experimental data, which aids in the structural elucidation of the compound.

Semi-empirical methods, including PM3, AM1, MNDO, and MINDO/3, offer a faster, albeit less accurate, alternative to DFT for calculating electronic structures. These methods use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. While not as precise as DFT for fine details, they are useful for initial explorations of large molecules or for providing a preliminary understanding of a molecule's properties, such as its heat of formation and geometric parameters, before undertaking more computationally expensive analyses.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO-LUMO gap would provide insights into its kinetic stability and the energy of its lowest-lying electronic transitions.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, such as the lone pairs on the nitrogen and oxygen atoms, and the electron-deficient regions of the molecule.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stabilization energy associated with these interactions, offering a deeper understanding of the molecule's stability and the nature of its chemical bonds. For the target compound, NBO analysis would elucidate interactions such as those between the lone pairs of the amino and hydroxyl groups and the antibonding orbitals of adjacent bonds.

Global and local reactivity descriptors derived from DFT are used to quantify and predict the chemical behavior of a molecule.

Global Descriptors:

Chemical Hardness (η) and Softness (S) : These are measures of the molecule's resistance to change in its electron distribution. Hardness is calculated from the HOMO-LUMO gap, with a larger gap indicating greater hardness. Softness is the reciprocal of hardness.

Electronegativity (χ) : This describes the molecule's ability to attract electrons.

Local Descriptors:

Fukui Functions (f(r)) : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By calculating the Fukui indices for each atom, one can pinpoint the specific atoms that are most likely to participate in a chemical reaction.

The following table summarizes the typical reactivity descriptors that would be calculated for this compound.

| Descriptor | Symbol | Significance |

| Chemical Hardness | η | Resistance to deformation of electron cloud. |

| Chemical Softness | S | Reciprocal of hardness, indicates reactivity. |

| Electronegativity | χ | Power to attract electrons. |

| Dipole Moment | μ | Measure of the net molecular polarity. |

| Fukui Function | f(r) | Identifies reactive sites for different attack types. |

Topological Studies (AIM, ELF, LOL)

Topological analysis of electron density is a cornerstone of modern computational chemistry, providing a quantitative description of chemical bonding and molecular structure. For this compound, these methods would elucidate the nature of its intramolecular interactions.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) analysis is used to evaluate the strength of bonding interactions and electron densities within a molecule. researchgate.net By analyzing the topology of the electron density, AIM can identify bond critical points (BCPs) and characterize interactions as either shared (covalent) or closed-shell (like ionic bonds, hydrogen bonds, and van der Waals interactions). For the title compound, AIM analysis would precisely map the covalent bonds within the fluorophenyl and piperidinol rings and quantify weaker, non-covalent interactions, such as potential intramolecular hydrogen bonds involving the amino and hydroxyl groups.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are complementary methods used to visualize regions of high electron localization. They provide a clear picture of atomic shell structures, bonding pairs, and lone pairs. Applying ELF and LOL analysis to this compound would reveal the spatial arrangement of its valence electrons, clearly distinguishing the core, bonding, and non-bonding electron domains. This is particularly useful for understanding the electronic environment around the nitrogen and oxygen heteroatoms and the influence of the fluorine substituent on the aromatic ring's electron distribution.

Thermodynamic Property Calculations

While specific data for this compound is not available, the table below illustrates the typical data generated from such a study.

| Temperature (K) | Heat Capacity (Cv) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

|---|---|---|---|

| 200 | 55.8 | 110.2 | 15.5 |

| 298.15 | 70.5 | 135.8 | 22.1 |

| 400 | 85.2 | 160.5 | 30.2 |

| 500 | 98.9 | 184.1 | 39.8 |

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is used to identify the most stable spatial arrangements (conformers) of a molecule. A Potential Energy Surface (PES) scan is a computational method used to explore the conformational landscape by systematically rotating one or more specific bonds (dihedral angles) and calculating the energy of each resulting geometry. researchgate.netq-chem.com

For this compound, a PES scan would be critical for understanding its flexibility. Key rotations would include:

The bond connecting the fluorophenyl group to the piperidine (B6355638) nitrogen, to determine the preferred orientation of the aromatic ring.

The bonds within the piperidine ring, to confirm its preferred chair, boat, or twist-boat conformation.

The scan reveals energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. skku.edu This analysis identifies the global minimum energy conformer, which is the most likely structure to be observed and is used for subsequent studies like molecular docking.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to predict how a molecule might interact with biological targets, a fundamental aspect of drug discovery.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.gov This technique is instrumental in identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein. tandfonline.comtandfonline.com

In a hypothetical study, this compound could be docked into the active site of a relevant protein kinase or receptor. The results would include a binding affinity score (in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding pose, highlighting specific interactions like hydrogen bonds and hydrophobic contacts with amino acid residues.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X (PDB: YYYY) | -9.5 | ASP-145 | Hydrogen Bond (with amino group) |

| LYS-88 | Hydrogen Bond (with hydroxyl group) | ||

| PHE-190 | Pi-Pi Stacking (with fluorophenyl ring) |

While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. researchgate.net MD simulations are used to assess the stability of the protein-ligand complex predicted by docking. acs.orgnih.gov

An MD simulation of the this compound-protein complex would be run for a significant duration (e.g., 100-200 nanoseconds). The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable complex is indicated by a low and converging RMSD value, suggesting that the ligand remains securely in the binding pocket and does not undergo significant conformational changes or dissociation. researchgate.net This analysis provides a more rigorous validation of the docking results. researchgate.net

Preclinical Pharmacological Activity and Biological Mechanisms of 1 4 Amino 2 Fluorophenyl Piperidin 2 Ol and Its Analogues

In Vitro Pharmacological Characterization

The in vitro evaluation of a compound provides essential insights into its mechanism of action at the molecular and cellular levels. This includes determining its binding affinity for specific receptors, its ability to inhibit key enzymes, and its influence on cellular signaling pathways.

Target Receptor Binding Affinity Studies (e.g., Dopamine (B1211576) Transporter, Serotonin (B10506) Transporter, Protein Kinase B (Akt))

The affinity of a compound for its molecular targets is a primary determinant of its pharmacological profile. Studies on analogues of 1-(4-Amino-2-fluorophenyl)piperidin-2-ol have revealed significant interactions with key transporters and kinases implicated in neuropsychiatric and oncological disorders.

Atypical dopamine transporter (DAT) inhibitors are being investigated for their potential in treating psychostimulant use disorders. A series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which are structurally related to the piperidine (B6355638) scaffold of the target compound, have been synthesized and evaluated for their binding affinities at DAT and the serotonin transporter (SERT). nih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring was well-tolerated, resulting in analogues with a Ki range of 3-382 nM at the DAT. nih.gov

Similarly, piperidine derivatives have been explored as high-affinity ligands for the serotonin transporter. For instance, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have demonstrated potent inhibition of [3H]-paroxetine binding to SERT, with Ki values ranging from 2 to 400 nM, which is comparable to the well-known antidepressant fluoxetine. nih.gov

In the realm of oncology, Protein Kinase B (Akt) is a crucial node in signaling pathways that regulate cell growth and survival. nih.gov Analogues of this compound, specifically 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have been identified as potent, orally bioavailable inhibitors of Akt. nih.govnih.govresearchgate.net These compounds have shown nanomolar inhibitory activity against Akt, with a notable selectivity over the closely related kinase PKA. nih.govacs.org For example, the clinical candidate AZD5363, a pyrrolopyrimidine inhibitor of Akt, demonstrated increased potency and selectivity against the AGC kinase ROCK. nih.govmanchester.ac.uk

Table 1: Binding Affinities (Ki) and Inhibitory Concentrations (IC50) of Analogues at Target Receptors

| Compound Class | Target | Ki (nM) / IC50 (nM) | Reference |

|---|---|---|---|

| 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl piperidines | Dopamine Transporter (DAT) | 3 - 382 | nih.gov |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | Serotonin Transporter (SERT) | 2 - 400 | nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Nanomolar range | nih.govacs.org |

| Bis(4'-fluorophenyl)amine analogues | Dopamine Transporter (DAT) | 8.5 - 77 | nih.gov |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | 5-HT1A Receptor | Weak affinity | nih.gov |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | α2-Adrenoceptors | Weak affinity | nih.gov |

Enzyme Inhibition Assays (e.g., DPP4, VEGFR-2 Kinase, Acetylcholinesterase)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Analogues of this compound have been evaluated for their inhibitory effects on several key enzymes.

Dipeptidyl peptidase-4 (DPP-4) is a target for the treatment of type 2 diabetes. While direct data on the target compound is unavailable, studies on fluoroolefin-containing peptidomimetics have identified potent DPP-4 inhibitors. For example, 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile derivatives have shown competitive inhibition of DPP-4 with Ki values in the micromolar range (6.03 to 7.69 µM). nih.gov

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis and a prominent target in cancer therapy. nih.govnih.gov Numerous small-molecule inhibitors targeting VEGFR-2 have been developed. nih.govresearchgate.netresearchgate.netselleckchem.com A series of piperazinylquinoxaline-based derivatives have demonstrated VEGFR-2 inhibition with IC50 values in the sub-micromolar range (0.19 to 0.60 µM). nih.gov Similarly, furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) based-derivatives have shown potent, dose-related inhibition of VEGFR-2 kinase with IC50 values in the nanomolar range. nih.gov

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. Phthalimide-based analogues have been synthesized and assessed for their anti-AChE activity. One such derivative containing a 4-fluorophenyl moiety was identified as the most potent in its series, with an IC50 value of 16.42 ± 1.07 µM. nih.gov

Table 2: Enzyme Inhibition Data (IC50/Ki) for Analogues

| Compound Class | Enzyme | IC50 / Ki | Reference |

|---|---|---|---|

| Fluoroolefin containing peptidomimetics | Dipeptidyl Peptidase IV (DPP-4) | 6.03 - 7.69 µM (Ki) | nih.gov |

| Piperazinylquinoxaline-based derivatives | VEGFR-2 Kinase | 0.19 - 0.60 µM | nih.gov |

| Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 Kinase | 21 - 946 nM | nih.gov |

| Phthalimide-based derivatives with 4-fluorophenyl moiety | Acetylcholinesterase (AChE) | 16.42 ± 1.07 µM | nih.gov |

Modulation of Cellular Signaling Pathways (e.g., Wnt β-catenin)

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. mdpi.comnih.gov While direct evidence for the modulation of this pathway by this compound is not available, the broader class of piperidine-containing compounds has been investigated in this context.

For instance, a 2-aminopyrimidine (B69317) with a piperidine substituent, (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, has been identified as a Wnt/β-catenin agonist that increases bone formation rate. researchgate.net The activation of canonical β-catenin signaling has been shown to suppress WNT expression in macrophages. nih.gov The Wnt/β-catenin pathway's involvement in regulating amino acid metabolism in liver cancer cells further underscores its importance as a therapeutic target. nih.gov The ability of flavonoids to modulate this pathway also highlights the potential for small molecules to intervene in this critical cellular process. mdpi.com

Biological Efficacy in Animal Models

In vivo studies are essential to translate in vitro findings into potential therapeutic applications. Animal models provide a platform to assess the physiological effects, including efficacy and potential side effects, of a drug candidate.

Assessment of Antipsychotic-like and Procognitive Activities (in vivo)

Compounds with affinity for dopamine and serotonin receptors are often evaluated for their potential as antipsychotic and procognitive agents. An analogue of the target compound, 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), has been investigated for its antipsychotic profile in rats. nih.gov In the conditioned avoidance test, NRA0562 dose-dependently and significantly impaired the conditioned avoidance response, a characteristic of antipsychotic agents. nih.gov Its profile was found to be consistent with atypical antipsychotics like risperidone (B510) and clozapine. nih.gov

Evaluation of Anticonvulsant Properties (in vivo mouse models)

The anticonvulsant potential of novel compounds is often assessed in rodent models of epilepsy. Derivatives of piperidinecarboxylic acid have been evaluated for their ability to block maximal electroshock (MES)-induced seizures in mice. nih.gov While a clear correlation with NMDA receptor binding was not established, some derivatives demonstrated anticonvulsant activity. nih.gov

Furthermore, a series of 2,4(1H)-diarylimidazoles, which are known to inhibit sodium channels, have been tested in MES and subcutaneous metrazol (scMet) seizure models in mice. nih.gov Several compounds from this class exhibited anticonvulsant activity, with one of the most active compounds showing an ED50 of 46.8 mg/kg in the MES test. nih.gov These findings suggest that compounds with a piperidine-like core or those that modulate ion channels may possess anticonvulsant properties.

Table 3: In Vivo Efficacy of Analogues in Animal Models

| Compound/Class | Animal Model | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) | Rat (Conditioned Avoidance Test) | Antipsychotic-like | Dose-dependent impairment of conditioned avoidance response, similar to atypical antipsychotics. | nih.gov |

| 2-Piperidinecarboxylic acid derivatives | Mouse (Maximal Electroshock Seizure Test) | Anticonvulsant | Some derivatives demonstrated protection against MES-induced seizures. | nih.gov |

| 2,4(1H)-Diarylimidazoles | Mouse (Maximal Electroshock Seizure Test) | Anticonvulsant | Identified compounds with ED50 values ranging from 46.8 to 136.7 mg/kg. | nih.gov |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol | Mouse | Anti-tuberculosis | Demonstrated good anti-tuberculosis activity but with observed side effects. | nih.gov |

Antimicrobial Activity Investigations

The investigation into the antimicrobial properties of piperidine derivatives has revealed a range of activities against various microbial species. Piperidine-containing compounds are a significant class of N-heterocycles utilized in the development of therapeutic agents. biointerfaceresearch.com

Synthesized piperidine derivatives have been tested against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net For instance, certain novel piperidine derivatives demonstrated inhibitory activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in disc diffusion assays. biointerfaceresearch.comresearchgate.net In some cases, the activity of these synthetic compounds was comparable to the standard antibiotic chloramphenicol, particularly against Staphylococcus aureus. biointerfaceresearch.com

Further studies on aminopiperidine derivatives have identified their potential as inhibitors of peptide deformylase (PDF), a crucial enzyme in bacteria. nih.gov This has led to the development of compounds with notable antimicrobial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov

The antimicrobial screening of a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives showed significant antibacterial and antifungal activity. biomedpharmajournal.org Some of these compounds exhibited activity comparable to the standard drugs ampicillin (B1664943) and terbinafine. biomedpharmajournal.org It was noted that the introduction of a thiosemicarbazone moiety enhanced the antifungal activity of the piperidin-4-one scaffold. biomedpharmajournal.org

However, not all piperidine derivatives show broad-spectrum activity. A study involving six novel piperidine derivatives found that while they exhibited varying degrees of antibacterial activity, none were effective against the fungal species Fusarium verticillioides, Candida utilis, and Penicillium digitatum. academicjournals.org

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound Type | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Piperidine Derivatives | S. aureus, E. coli | Good activity against Gram-positive bacteria, comparable to chloramphenicol. | biointerfaceresearch.comresearchgate.net |

| Aminopiperidine Derivatives | MRSA, VRE, PRSP | Effective against resistant Gram-positive bacteria. | nih.gov |

| 2,6-diaryl-3-methyl-4-piperidones | Bacteria and Fungi | Significant antimicrobial activity, comparable to ampicillin and terbinafine. | biomedpharmajournal.org |

| Novel Piperidine Derivatives | Bacteria and Fungi | Varied antibacterial activity; limited to no antifungal activity against certain species. | academicjournals.org |

Anticancer and Antiproliferative Evaluations in Cell Lines

The cytotoxic potential of aminophenylpiperidine analogues and related heterocyclic compounds has been evaluated against a panel of human cancer cell lines.

Derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids have demonstrated significant cytotoxic activity against several cancer cell lines, including murine colon carcinoma (CT-26), murine mammary carcinoma (4T1), human breast adenocarcinoma (MDA-MB-231), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2). semanticscholar.org

In a study of pyrimidine (B1678525) derivatives, compounds were tested against human colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines. ekb.eg One particular compound exhibited potent activity, with IC50 values of 4.14 µM against HepG-2, and 2.4 µM against HCT-116. ekb.eg Another study reported that N′-(4-fluorobenzylidene)-2-[(4-oxo-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta- biointerfaceresearch.comnih.govthieno[2,3-d]pyrimidin-2-yl)thio]acetohydrazide showed broad-spectrum antitumor activity across various cell lines. ekb.eg

A novel quinoline (B57606) derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was found to induce cytotoxicity in hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines. nih.gov The IC50 values were determined to be 3.3 µg/mL for HepG2 and 23 µg/mL for HCT-116. nih.gov

Furthermore, a series of N-phenyl- and N-diphenylmethyl-piperazine-based conjugates were assessed for their impact on the viability of human liver hepatocellular carcinoma (HepG2) cells. mdpi.com Specifically, 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride and its analogue showed effective inhibition of mycobacterial growth with noted cytotoxicity profiles against HepG2 cells. mdpi.com

Advanced Analytical Method Development for Research and Characterization

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and analysis of complex mixtures. For a polar molecule like 1-(4-Amino-2-fluorophenyl)piperidin-2-ol, a variety of chromatographic techniques can be employed.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity. For this compound, which possesses a basic piperidine (B6355638) nitrogen and an aromatic amine, reversed-phase HPLC is a suitable method. The presence of the fluorophenyl group and the hydroxyl group influences its polarity and retention characteristics.

A typical HPLC method would involve a C18 column, which is a non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization state of the amino groups, thereby affecting retention and peak shape. Given that the compound lacks a strong chromophore, UV detection might be challenging. Therefore, derivatization with a UV-active agent or the use of a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be beneficial. In some cases, pre-column derivatization with reagents like 4-toluenesulfonyl chloride can be employed to enhance detectability. google.com

Table 1: Illustrative HPLC Method Parameters for Analysis of a Fluorinated Piperidine Derivative

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 68% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230-260 nm (if derivatized) or CAD/ELSD |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting parameters for method development and is based on methods used for similar piperidine compounds. google.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC could be challenging due to its polarity and potential for thermal degradation. The presence of the free amino and hydroxyl groups would likely lead to poor peak shape and interactions with the column.

To overcome these limitations, derivatization is typically required. Silylation of the amino and hydroxyl groups using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would increase the compound's volatility and thermal stability, making it amenable to GC analysis. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be appropriate for separating the derivatized analyte.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. It is particularly well-suited for the separation of chiral compounds and for compounds that are not easily analyzed by GC or HPLC. For this compound, SFC offers the advantage of using supercritical carbon dioxide as the primary mobile phase component, which is non-toxic and has low viscosity, allowing for faster separations.

The polarity of the mobile phase can be adjusted by adding a co-solvent, typically methanol. Chiral SFC, using a chiral stationary phase, would be the method of choice for separating the enantiomers of this compound, as the piperidin-2-ol moiety contains a stereocenter.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for reaction monitoring, purity checks, and preliminary screening. For this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or triethylamine) to achieve the desired separation. Visualization of the spots can be achieved under UV light (if the compound is sufficiently UV-active) or by staining with a suitable reagent, such as ninhydrin, which reacts with the primary amino group to produce a colored spot.

High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and quantitation capabilities compared to conventional TLC.

Silica Gel Chromatography for Purification

For the purification of this compound on a preparative scale, silica gel column chromatography is a standard and effective method. The choice of eluent is critical for successful separation from impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed. For instance, a gradient of ethyl acetate (B1210297) in hexane, with a small percentage of triethylamine (B128534) to prevent peak tailing of the basic compound, would be a logical starting point. The fractions would be collected and analyzed by TLC to identify those containing the pure product. Patents describing the purification of similar piperidine derivatives often utilize silica gel chromatography with eluents such as a mixture of trichloromethane and methanol.

Hyphenated Analytical Techniques (e.g., LC/MS/MS)

Hyphenated techniques, which couple a separation technique with a detection technique, provide a wealth of information. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of pharmaceutical compounds.

For this compound, LC-MS/MS (tandem mass spectrometry) would be invaluable for both qualitative and quantitative analysis. The liquid chromatography component separates the analyte from the matrix, while the mass spectrometer provides highly sensitive and selective detection based on the mass-to-charge ratio (m/z) of the compound and its fragments.

Electrospray ionization (ESI) in positive ion mode would be the preferred ionization technique, as the basic nitrogen atoms in the piperidine ring and the amino group are readily protonated. In an MS/MS experiment, the parent ion of this compound would be selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern can be used for structural elucidation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM). This technique is particularly useful for analyzing the compound in complex biological matrices during preclinical studies. The major metabolites of similar piperidine derivatives are often formed through oxidation of the piperidine ring or its substituents.

Table 2: Predicted Mass Spectrometric Data for this compound

| Compound | Molecular Formula | Predicted [M+H]⁺ (m/z) |

| This compound | C₁₁H₁₅FN₂O | 211.12 |

This table is based on the calculated molecular weight of the compound.

Development of Methods for Purity Assessment and Impurity Profiling

The development of robust analytical methods is fundamental for the comprehensive characterization of the chemical compound this compound. These methods are essential for assessing the purity of the compound and for creating a detailed profile of any potential impurities. This process ensures the quality and consistency of the substance for research and development purposes. The methodologies employed typically involve a combination of sophisticated chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. The development of an HPLC method often utilizes a Quality by Design approach to ensure the method is robust and reliable. nih.gov This involves a systematic evaluation of various parameters, including the choice of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition. nih.gov The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is often delivered in a gradient to ensure the effective separation of the main compound from any impurities. nih.govnih.gov Detection is typically performed using a UV-VIS detector set at a wavelength that provides optimal sensitivity for the analyte and its related substances. nih.gov

For the identification and quantification of impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. researchgate.net LC-MS combines the separation capabilities of HPLC with the powerful analytical capacity of mass spectrometry. unodc.org This allows for the determination of the molecular weights of impurities, which is a critical step in their structural elucidation. researchgate.net Further analysis using tandem mass spectrometry (MS/MS) can provide fragmentation patterns, offering deeper insights into the structure of unknown compounds. researchgate.net

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another important tool, particularly for the analysis of volatile or semi-volatile impurities that might be present from the synthesis process or as degradation products. unodc.orgunl.edunih.gov The development of a GC-MS method involves careful selection of the analytical column and optimization of the temperature program to achieve the desired separation. unl.edu

Method validation is a critical final step to ensure that the developed analytical procedures are fit for their intended purpose. This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.

A representative data table for an impurity analysis of this compound, as determined by a validated HPLC method, is provided below for illustrative purposes.

Table 1: Illustrative Impurity Profile of this compound by HPLC

| Impurity | Retention Time (min) | Relative Retention Time | Concentration (%) |

| Process Impurity A | 4.8 | 0.72 | 0.09 |

| Process Impurity B | 6.1 | 0.91 | 0.11 |

| Degradation Product C | 8.2 | 1.22 | 0.06 |

| Unknown Impurity D | 9.5 | 1.42 | 0.04 |

| This table is for informational purposes only and does not represent actual experimental data. |

The comprehensive characterization of any unknown impurities often requires their isolation, typically through preparative chromatography. Once isolated, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with high-resolution mass spectrometry, is used to definitively determine their chemical structures.

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.